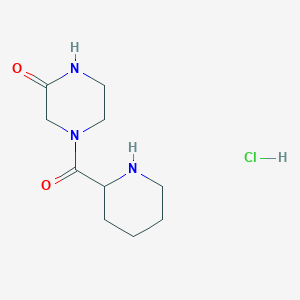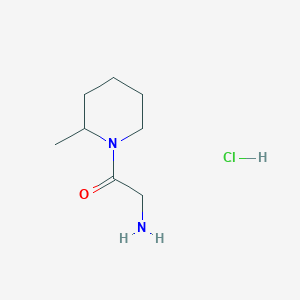
2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride
Descripción general
Descripción
2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride, also known as N-(1-azepanyl)-2-amino-3-methyl-1-butanone hydrochloride, is a synthetic compound with a variety of uses in scientific research. It is a white crystalline solid, with a molecular weight of 265.71 g/mol and a melting point of 288-290°C. It is soluble in water and ethanol, and insoluble in ether.
Aplicaciones Científicas De Investigación
Efficient Biosynthesis of Chiral Amines
The compound 2-Amino-1-(1-azepanyl)-3-methyl-1-butanone hydrochloride may find applications in the biosynthesis of chiral amines like (R)-3-amino-1-butanol, an intermediate in the treatment of HIV/AIDS. A study showcased the use of a novel (R)-selective transaminase from Actinobacteria sp. for the biosynthesis of (R)-3-amino-1-butanol, emphasizing the promise of transaminases as biocatalysts for chiral amine synthesis, which could be relevant for compounds like this compound (Xiao‐Ling Tang et al., 2019).
Chemical Synthesis and Characterization
Pentanol Isomer Synthesis
The chemical structure of this compound suggests potential utility in the synthesis of pentanol isomers, valuable as biofuels. Research indicates that microbial strains have been engineered for the production of pentanol isomers, a process that could potentially incorporate or be similar to the synthesis pathway of this compound (A. Cann & J. Liao, 2009).
Synthesis of Antiviral Drug Intermediates
The compound's structure is related to intermediates used in the synthesis of antiviral drugs, as demonstrated by studies on the synthesis of key intermediates for drugs like simeprevir. This suggests its potential role in the synthetic pathway of similar pharmaceutical compounds (An Chenhon, 2015).
Solubility and Model Correlation Studies
Solubility and Solvent Effects
Understanding the solubility of similar compounds in various solvents is crucial for purification and application in different chemical processes. A study on 2-amino-3-methylbenzoic acid, structurally related to this compound, provides insights into solvent effects and solubility, essential for process optimization (A. Zhu et al., 2019).
Propiedades
IUPAC Name |
2-amino-1-(azepan-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-9(2)10(12)11(14)13-7-5-3-4-6-8-13;/h9-10H,3-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQQXFWBCOBILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)
![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)


![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441799.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)
![4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441802.png)
